molecular formula C13H12O5 B13928024 4-Hydroxy-7,8-dimethoxy-2-naphthalenecarboxylic acid

4-Hydroxy-7,8-dimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B13928024
M. Wt: 248.23 g/mol
InChI Key: KTHTXTYBOFRGGN-UHFFFAOYSA-N
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Description

4-Hydroxy-7,8-dimethoxy-2-naphthalenecarboxylic acid is a chemical compound that belongs to the class of naphthalenecarboxylic acids This compound is characterized by the presence of hydroxyl and methoxy groups attached to the naphthalene ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7,8-dimethoxy-2-naphthalenecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position of the naphthalene ring.

    Methoxylation: Introduction of methoxy groups at the 7 and 8 positions.

    Carboxylation: Introduction of the carboxylic acid group at the 2-position.

The reaction conditions for each step may vary, but common reagents include hydroxylating agents, methoxylating agents, and carboxylating agents. Catalysts and solvents are also used to facilitate the reactions and improve yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7,8-dimethoxy-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted naphthalenecarboxylic acids.

Scientific Research Applications

4-Hydroxy-7,8-dimethoxy-2-naphthalenecarboxylic acid has several scientific research applications, including:

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst or catalyst precursor in certain chemical reactions.

Biology

    Biochemical Studies: Used to study enzyme interactions and metabolic pathways.

    Drug Development: Potential precursor for the development of pharmaceutical compounds.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7,8-dimethoxy-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act by:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to cellular receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: Similar in structure but with a quinolone core.

    4-Hydroxybenzoic acid: Similar hydroxyl and carboxylic acid groups but with a benzoic acid core.

    7,8-Dimethoxyflavone: Similar methoxy groups but with a flavone core.

Uniqueness

4-Hydroxy-7,8-dimethoxy-2-naphthalenecarboxylic acid is unique due to its specific combination of functional groups and naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

4-hydroxy-7,8-dimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H12O5/c1-17-11-4-3-8-9(12(11)18-2)5-7(13(15)16)6-10(8)14/h3-6,14H,1-2H3,(H,15,16)

InChI Key

KTHTXTYBOFRGGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=C2)C(=O)O)O)OC

Origin of Product

United States

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